![molecular formula C18H16N6O2 B2818688 5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide CAS No. 950249-57-7](/img/structure/B2818688.png)
5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two phenyl groups, which are rings of six carbon atoms, attached to different parts of the molecule. It also contains a tetrazole group, which is a five-membered ring containing four nitrogen atoms .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of the compound would likely depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .科学的研究の応用
Synthesis and Characterization
5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide and its analogs are synthesized for various scientific research applications. These compounds are synthesized through a series of chemical reactions involving condensation, cyclocondensation, and Mannich reactions, leading to novel heterocyclic compounds with potential antibacterial activities. The synthesis routes provide a foundation for exploring the chemical properties and biological activities of these compounds (Shah, Patel, & Vyas, 2019).
Biological Evaluation
The antibacterial properties of this compound derivatives are a significant area of study. Research has focused on synthesizing and evaluating the antibacterial efficacy of these compounds against various bacterial strains. Some derivatives have shown moderate to good activity, highlighting their potential as antibacterial agents (Devi et al., 2018).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic techniques and quantum chemical methods are employed to investigate the properties of these compounds. Studies include FT-IR, NMR, UV spectroscopy, and quantum mechanical calculations, providing insights into the molecular structure, electronic properties, and potential interactions of these compounds with biological targets. Such research is crucial for understanding the compound's reactivity and bioactivity profile (Devi, Bishnoi, & Fatma, 2020).
Antimicrobial and Docking Studies
Beyond antibacterial applications, these compounds undergo extensive evaluation for antimicrobial properties and molecular docking studies. The aim is to elucidate their mechanism of action and enhance their efficacy as antimicrobial agents. Computational docking studies help in understanding the molecular interactions with microbial proteins, offering a pathway to optimized therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
It’s worth noting that heterocyclic compounds like this one are often used in drug development due to their ability to modify physicochemical parameters and achieve optimal adme/tox results for drug candidates .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-oxo-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c25-17-10-13(11-23(17)15-4-2-1-3-5-15)18(26)20-14-6-8-16(9-7-14)24-12-19-21-22-24/h1-9,12-13H,10-11H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVHVSLNJDIDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

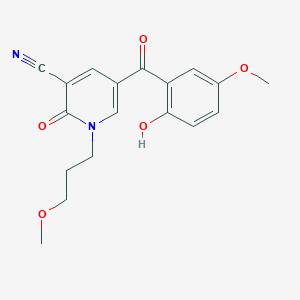



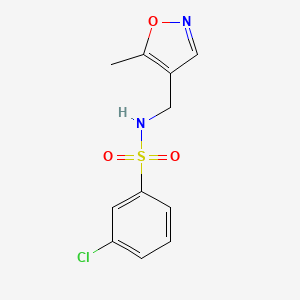


![2-Chloro-3-[(2,6-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2818614.png)

![ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2818616.png)
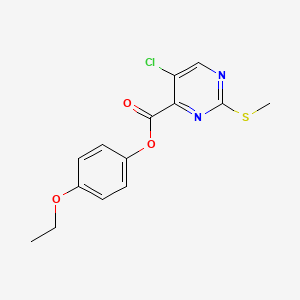
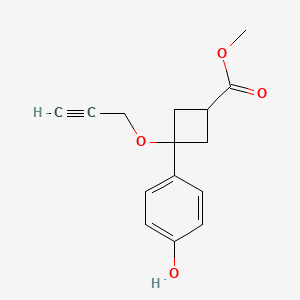
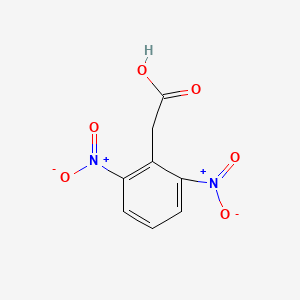
![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2818628.png)